1,1'-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene)
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Overview
Description
1,1’-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene) is a complex organic compound characterized by the presence of multiple nitro and sulfonyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene) typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives followed by sulfonation. The reaction conditions often require strong acids such as sulfuric acid and nitric acid to introduce the nitro groups, and fuming sulfuric acid for the sulfonation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitrobenzene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amino derivatives of benzene.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1,1’-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Potential use in studying the effects of nitro and sulfonyl groups on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene) involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, affecting biological pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
1,1’-{[Bromo(nitro)methylene]disulfonyl}bis(3-nitrobenzene): Similar structure but with a bromo group instead of a methanesulfonyl group.
1,4-Dinitrobenzene: Contains two nitro groups on a benzene ring but lacks the sulfonyl groups.
Uniqueness
1,1’-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene) is unique due to the combination of nitro and sulfonyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
62283-36-7 |
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Molecular Formula |
C14H11N3O12S3 |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
1-[methylsulfonyl-nitro-(3-nitrophenyl)sulfonylmethyl]sulfonyl-3-nitrobenzene |
InChI |
InChI=1S/C14H11N3O12S3/c1-30(24,25)14(17(22)23,31(26,27)12-6-2-4-10(8-12)15(18)19)32(28,29)13-7-3-5-11(9-13)16(20)21/h2-9H,1H3 |
InChI Key |
MTBPSLYISMPHRY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C([N+](=O)[O-])(S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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